molecular formula C7H4ClFO B1582058 3-Chloro-4-fluorobenzaldehyde CAS No. 34328-61-5

3-Chloro-4-fluorobenzaldehyde

Cat. No.: B1582058
CAS No.: 34328-61-5
M. Wt: 158.56 g/mol
InChI Key: GVORVQPNNSASDM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 4-chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the exchange of the chlorine atom with a fluorine atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogen-exchange reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: 3-Chloro-4-fluorobenzoic acid.

    Reduction: 3-Chloro-4-fluorobenzyl alcohol.

Scientific Research Applications

3-Chloro-4-fluorobenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases through condensation reactions with amines, which are important intermediates in the synthesis of various bioactive molecules. Additionally, the presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    3-Chlorobenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Fluorobenzaldehyde: Similar structure but lacks the chlorine atom.

    3,4-Dichlorobenzaldehyde: Contains two chlorine atoms instead of one chlorine and one fluorine atom.

Comparison: 3-Chloro-4-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its mono-substituted counterparts. The combination of these halogens can also influence the compound’s physical properties, such as boiling and melting points, making it a valuable intermediate in the synthesis of diverse organic molecules .

Properties

IUPAC Name

3-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344010
Record name 3-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34328-61-5
Record name 3-Chloro-4-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34328-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorobenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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